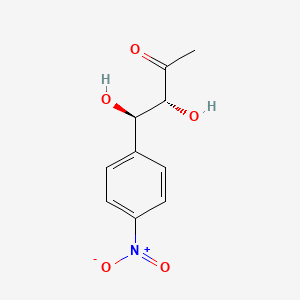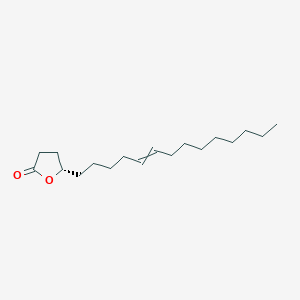![molecular formula C11H15ClN2 B15168104 (2S)-2-[(2-Chlorophenyl)methyl]piperazine CAS No. 612502-44-0](/img/structure/B15168104.png)
(2S)-2-[(2-Chlorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-Chlorophenyl)methyl]piperazine: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a chlorophenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Chlorophenyl)methyl]piperazine typically involves the reaction of (2S)-2-chlorobenzyl chloride with piperazine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-[(2-Chlorophenyl)methyl]piperazine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperazines with various functional groups.
Applications De Recherche Scientifique
Chemistry: (2S)-2-[(2-Chlorophenyl)methyl]piperazine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine: this compound has potential therapeutic applications due to its ability to interact with various biological targets. It is being explored for its potential use in treating neurological disorders and as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2-Chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. It is known to bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels, leading to changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
- (2S)-2-[(2-Fluorophenyl)methyl]piperazine
- (2S)-2-[(2-Bromophenyl)methyl]piperazine
- (2S)-2-[(2-Methylphenyl)methyl]piperazine
Comparison: Compared to its analogs, (2S)-2-[(2-Chlorophenyl)methyl]piperazine exhibits unique chemical properties due to the presence of the chlorine atom. This halogen substitution can influence the compound’s reactivity, binding affinity, and overall biological activity. The chlorophenyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Propriétés
Numéro CAS |
612502-44-0 |
|---|---|
Formule moléculaire |
C11H15ClN2 |
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
(2S)-2-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15ClN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1 |
Clé InChI |
YIDUPSWRBVVZKN-JTQLQIEISA-N |
SMILES isomérique |
C1CN[C@H](CN1)CC2=CC=CC=C2Cl |
SMILES canonique |
C1CNC(CN1)CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)

![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)




![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)



![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
